Hexadecyltrimethylammonium isopropyl sulphate

Description

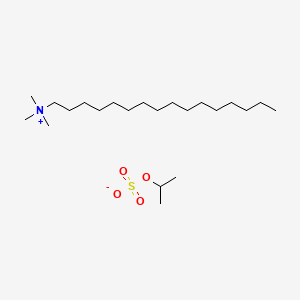

Hexadecyltrimethylammonium isopropyl sulphate (HTA-IPS) is a cationic surfactant characterized by a quaternary ammonium head group and a hydrophobic hexadecyl chain. These surfactants are widely used in biotechnology, nanotechnology, and industrial processes due to their ability to stabilize interfaces, solubilize hydrophobic compounds, and interact with biomolecules .

HTA-IPS is hypothesized to share functional properties with CTAB, such as micelle formation and surface tension reduction, but its isopropyl sulphate counterion may alter solubility, critical micellar concentration (CMC), and environmental compatibility compared to bromide-based analogs.

Structure

3D Structure of Parent

Properties

CAS No. |

78480-17-8 |

|---|---|

Molecular Formula |

C22H49NO4S |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

hexadecyl(trimethyl)azanium;propan-2-yl sulfate |

InChI |

InChI=1S/C19H42N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-3(2)7-8(4,5)6/h5-19H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |

InChI Key |

TYZDCXVTANEDCG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sulphation of Isopropanol or Propylene

Isopropyl sulphate is commonly prepared by reacting isopropanol or propylene with concentrated sulfuric acid. The process can be carried out in liquid phase or gas phase, with liquid phase preferred for better control and higher yield.

-

- Sulfuric acid concentration: 80–100% (optimal 90–95%)

- Temperature: Moderate, often around 25°C to avoid polymerization

- Pressure: Moderately high, vapor pressure of olefin at reaction temperature (~160–165 psi gauge at 25°C)

- Molar ratio: Approximately equimolar olefin to sulfuric acid preferred for high conversion

Advantages of liquid phase reaction:

- Significantly reduced reaction time

- Smaller equipment size

- Elimination of polymer formation

- Less stringent agitation requirements

This method was described in US Patent US2099814A, emphasizing that concentrated sulfuric acid reacts rapidly with propylene or isopropanol to form isopropyl sulphates with minimal polymerization under controlled temperature and pressure.

Preparation of Hexadecyltrimethylammonium Isopropyl Sulphate

Ion Exchange or Metathesis Reaction

The hexadecyltrimethylammonium cation is typically introduced via a quaternary ammonium salt such as hexadecyltrimethylammonium bromide. The bromide ion is exchanged with the isopropyl sulphate anion through metathesis in an organic solvent or aqueous medium.

- Typical procedure:

- Dissolve hexadecyltrimethylammonium bromide in an appropriate solvent (e.g., water, alcohol)

- Add a stoichiometric or slight excess amount of isopropyl sulphate salt (prepared as above or commercially sourced)

- Stir at ambient or slightly elevated temperature until precipitation or phase separation occurs

- Isolate the this compound by filtration or extraction

- Purify by recrystallization or washing to remove residual bromide or other ions

This ion exchange method allows for high purity product formation with controlled stoichiometry.

Alternative Preparation via Phase Transfer Catalysis

Use of CTAB/MCM-41 Catalyst System

A related approach involves preparing isopropyl mercaptan intermediates using a phase transfer catalytic system based on cetyltrimethylammonium bromide (CTAB) supported on mesoporous molecular sieve MCM-41. Although this method focuses on mercaptan synthesis, it exemplifies the use of hexadecyltrimethylammonium salts in catalytic roles and could be adapted for isopropyl sulphate synthesis.

-

- CTAB used as a template agent

- Hydrothermal crystallization to form CTAB/MCM-41

- Calcination at 200°C for 5 hours to obtain supported catalyst

-

- React 2-bromopropane with thiourea in organic solvents (ethylene glycol derivatives)

- Use CTAB/MCM-41 as phase transfer catalyst

- Reaction temperature: 30–70°C

- Reaction time: 3–10 hours

- Followed by nitrogen purge and amine cracking to yield isopropyl mercaptan with yields up to 85% and purity >99%

This catalytic system demonstrates the utility of hexadecyltrimethylammonium species in facilitating organic transformations under mild conditions and could inspire analogous methods for isopropyl sulphate salt synthesis.

Data Tables Summarizing Key Preparation Parameters

Research Outcomes and Analysis

The liquid phase sulphation process under controlled temperature and pressure is the most efficient and scalable method for producing isopropyl sulphate, which can then be converted to this compound by ion exchange.

The use of quaternary ammonium salts such as hexadecyltrimethylammonium bromide as phase transfer catalysts or templates (e.g., CTAB in MCM-41) enhances reaction rates and selectivity in related sulfur-containing compound syntheses, suggesting potential for improved preparation routes for the target compound.

Purification by distillation and recrystallization ensures high purity products, crucial for applications requiring surfactants with well-defined chemical properties.

The recycling of catalysts and solvents in the phase transfer catalytic method improves sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Hexadecyltrimethylammonium isopropyl sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The most notable reactions involve substitution, where the isopropyl sulfate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles, such as hydroxide ions or other anions, can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Cosmetic Applications

Emulsification and Conditioning Agent

- Hexadecyltrimethylammonium isopropyl sulphate serves as an effective emulsifier in cosmetic formulations. Its ability to stabilize oil-in-water and water-in-oil emulsions enhances the texture and performance of products such as creams, lotions, and gels. This compound helps to improve the spreadability and sensory feel of cosmetic products on the skin.

Skin Conditioning

- In addition to emulsification, this compound acts as a conditioning agent that can improve skin hydration and softness. Its surfactant properties allow it to interact with skin lipids, potentially enhancing the delivery of active ingredients in topical formulations .

Pharmaceutical Applications

Drug Delivery Systems

- This compound has been studied for its role in drug delivery systems. Its surfactant properties can enhance the solubility and stability of pharmaceutical compounds, making it a valuable component in formulations intended for topical or systemic delivery. Research indicates that it can facilitate the absorption of drugs through biological membranes, potentially improving therapeutic efficacy.

Antimicrobial Activity

- This compound exhibits notable antimicrobial properties, demonstrating effectiveness against various bacteria and fungi. The mechanism involves disrupting microbial cell membranes due to its amphiphilic nature, leading to cell lysis. This characteristic makes it a candidate for use in antiseptic formulations or as a preservative in cosmetic and pharmaceutical products .

Industrial Applications

Surfactant in Cleaning Products

- This compound is utilized in cleaning products due to its surfactant properties. It aids in reducing surface tension, allowing for better wetting and spreading on surfaces, which enhances cleaning efficiency.

Stabilization of Emulsions

- In industrial applications, this compound can stabilize emulsions used in various products ranging from food items to industrial lubricants. Its unique structure allows it to form stable interfaces between immiscible liquids .

Case Studies

Study on Antimicrobial Properties

A study published in the Journal of Pharmaceutical Sciences explored the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in microbial viability when exposed to this compound, suggesting its potential use as an antiseptic agent in both cosmetic and pharmaceutical applications .

Investigation into Drug Absorption Enhancement

Research conducted at a pharmaceutical lab demonstrated that incorporating this compound into topical formulations significantly improved the permeability of drugs through skin layers. This study highlighted its potential role in enhancing therapeutic outcomes for dermatological treatments .

Mechanism of Action

The mechanism of action of hexadecyltrimethylammonium isopropyl sulfate involves its ability to interact with both hydrophilic and hydrophobic molecules. This dual interaction capability allows it to disrupt cell membranes, solubilize hydrophobic compounds, and facilitate the formation of micelles. The molecular targets include lipid bilayers in cell membranes and hydrophobic regions of proteins and other macromolecules.

Comparison with Similar Compounds

Key Comparative Data

Table 1. Physicochemical and Functional Properties

Research Findings and Insights

- Micelle Formation : CTAB forms spherical micelles above its CMC, whereas SDS forms larger aggregates due to its higher CMC . HTA-IPS is expected to exhibit lower CMC than CTAB due to the bulkier isopropyl sulphate counterion enhancing hydrophobic interactions .

- Environmental Impact : Biosurfactants (e.g., surfactin) outperform CTAB and SDS in biodegradability and CMC efficiency . HTA-IPS may bridge this gap if its sulphate group enhances biocompatibility.

- Enzyme Interactions : Cationic surfactants like CTAB cause less enzyme inactivation than anionic surfactants, making them preferable in biocatalytic processes .

Biological Activity

Hexadecyltrimethylammonium isopropyl sulphate (HTAS) is a quaternary ammonium compound known for its surfactant properties and biological activity. This article delves into the biological effects of HTAS, focusing on its antimicrobial efficacy, cytotoxicity, and potential applications in various fields.

This compound is a cationic surfactant that exhibits unique properties due to its long hydrophobic alkyl chain and polar head group. Its structure allows it to interact with biological membranes, influencing cell permeability and function.

Antimicrobial Activity

HTAS has demonstrated significant antimicrobial activity against a range of pathogens. The compound's mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis.

Antimicrobial Efficacy Data

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 125 μg/mL | |

| Gram-negative bacteria | 250 μg/mL | |

| Fungi | 500 μg/mL |

The above table summarizes the MIC values for HTAS against various pathogens. Notably, the compound exhibits higher efficacy against Gram-positive bacteria compared to Gram-negative strains, which may be attributed to differences in cell wall structure.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of HTAS. Studies have shown that HTAS can induce cytotoxic effects on mammalian cells at higher concentrations.

Cytotoxicity Data

| Cell Line | IC50 (μg/mL) | Observation |

|---|---|---|

| HeLa (cervical cancer) | 75 | Significant cell death observed |

| MCF-7 (breast cancer) | 100 | Moderate cytotoxicity |

| Vero (monkey kidney) | 200 | Minimal toxicity |

The data indicates that while HTAS can effectively kill cancer cells, it also poses risks to non-cancerous cells at elevated concentrations. The IC50 values suggest a need for careful dosage regulation in therapeutic applications.

The antimicrobial action of HTAS is primarily attributed to its ability to disrupt lipid bilayers in microbial membranes. This disruption leads to increased permeability, loss of essential ions, and ultimately cell death. Additionally, HTAS may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

- In Vivo Study on Wistar Rats : A study evaluated the acute toxicity of HTAS administered orally. The results showed an LD50 value of approximately 1500 mg/kg body weight, indicating moderate toxicity. Clinical signs included lethargy and respiratory distress within the first few days post-administration .

- Dermal Irritation Assessment : A study assessed the dermal irritation potential of HTAS on rabbit skin. Results indicated that while low concentrations caused mild irritation, higher concentrations led to severe erythema and edema .

Applications

Due to its potent antimicrobial properties, HTAS is considered for use in:

- Antiseptic formulations : Effective against skin pathogens.

- Industrial disinfectants : Utilized in healthcare settings for surface disinfection.

- Pharmaceuticals : Potential use as a drug delivery agent due to its ability to enhance membrane permeability.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing hexadecyltrimethylammonium-based surfactants like isopropyl sulphate derivatives, and how can purity be ensured?

- Methodology : Synthesis typically involves quaternization of tertiary amines with alkylating agents (e.g., methyl or isopropyl sulphate). Critical steps include stoichiometric control to avoid by-products and purification via recrystallization or column chromatography. Purity verification requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying residual solvents .

- Safety : Use inert atmospheres to prevent hydrolysis of sulphate esters and avoid moisture during storage .

Q. How do researchers characterize the micellization behavior of hexadecyltrimethylammonium isopropyl sulphate in aqueous solutions?

- Techniques : Conductivity measurements determine critical micelle concentration (CMC) and degree of micelle ionization. Surface tension analysis and isothermal titration calorimetry (ITC) provide complementary data on Gibbs free energy (ΔG) and enthalpy (ΔH) of micellization .

- Data Interpretation : CMC decreases with higher counterion valency (e.g., disodium hydrogen phosphate vs. NaCl) due to charge screening effects. Aggregation numbers can be quantified using dynamic light scattering (DLS) .

Q. What protocols are recommended for handling this compound to ensure laboratory safety?

- Precautions : Use nitrile gloves, fume hoods, and eye protection to avoid inhalation or skin contact. Hygroscopic properties necessitate moisture-free storage. In case of exposure, rinse affected areas with water and seek medical evaluation .

- Disposal : Neutralize acidic or basic residues before disposal. Follow institutional guidelines for surfactant waste, as cationic surfactants are toxic to aquatic ecosystems .

Advanced Research Questions

Q. How can researchers resolve contradictions in micelle aggregation data for hexadecyltrimethylammonium derivatives under varying ionic strengths?

- Experimental Design : Compare aggregation numbers across salt types (e.g., Na₂HPO₄ vs. NaCl) using small-angle X-ray scattering (SAXS) and cryo-electron microscopy (cryo-EM). Thermodynamic inconsistencies (e.g., ΔS vs. ΔH dominance) may arise from counterion-specific hydration effects .

- Case Study : Sodium salts with high-valency anions (e.g., PO₄³⁻) reduce CMC by 30–50% compared to monovalent ions, aligning with the Hofmeister series .

Q. What role does this compound play in nanoparticle synthesis, and how does it influence morphology?

- Mechanism : The surfactant acts as a structure-directing agent. For example, in gold helicoid synthesis, it stabilizes chiral templates via electrostatic interactions, enabling control over nanoparticle size and circular dichroism .

- Optimization : Adjust surfactant-to-precursor ratios (e.g., 1:2–1:5 molar ratios) and use co-surfactants (e.g., ascorbic acid) to modulate crystallinity and reduce polydispersity .

Q. How can this compound improve DNA extraction efficiency from complex matrices like soil or lichen?

- Protocol : Combine mechanical lysis (e.g., bead-beating) with CTAB-based buffers to lyse microbial cell walls. Precipitate DNA using isopropyl alcohol and remove polysaccharides via chloroform-isoamyl alcohol phase separation. Validate DNA integrity via agarose gel electrophoresis .

- Challenges : Surfactant concentration must balance cell lysis and DNA shearing. Excess CTAB inhibits PCR amplification, requiring post-extraction purification (e.g., silica-column cleanup) .

Q. What advanced techniques quantify the environmental persistence and ecotoxicological risks of this compound?

- Analytical Methods : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect surfactant residues in water samples. Bioaccumulation potential can be assessed using Daphnia magna toxicity assays .

- Mitigation : Biodegradation studies with Pseudomonas spp. show partial breakdown of alkyltrimethylammonium chains, but sulfate esters may persist, necessitating UV/ozonation for advanced remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.